molecular formula C12H14N2O2 B14393381 3-[Hydroxy(pyridin-3-yl)methylidene]-1-methylpiperidin-2-one CAS No. 89375-72-4

3-[Hydroxy(pyridin-3-yl)methylidene]-1-methylpiperidin-2-one

Cat. No.: B14393381
CAS No.: 89375-72-4
M. Wt: 218.25 g/mol
InChI Key: AYLJVPSOPRSRLS-UHFFFAOYSA-N
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Description

3-[Hydroxy(pyridin-3-yl)methylidene]-1-methylpiperidin-2-one is a complex organic compound that features a piperidinone ring substituted with a hydroxy-pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Hydroxy(pyridin-3-yl)methylidene]-1-methylpiperidin-2-one typically involves the condensation of 3-hydroxypyridine with 1-methylpiperidin-2-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-[Hydroxy(pyridin-3-yl)methylidene]-1-methylpiperidin-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce pyridyl alcohols .

Scientific Research Applications

3-[Hydroxy(pyridin-3-yl)methylidene]-1-methylpiperidin-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[Hydroxy(pyridin-3-yl)methylidene]-1-methylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 3-[Hydroxy(pyridin-3-yl)methylidene]-1-methylpiperidin-2-one apart is its unique combination of a piperidinone ring with a hydroxy-pyridinyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

89375-72-4

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

3-[hydroxy(pyridin-3-yl)methylidene]-1-methylpiperidin-2-one

InChI

InChI=1S/C12H14N2O2/c1-14-7-3-5-10(12(14)16)11(15)9-4-2-6-13-8-9/h2,4,6,8,15H,3,5,7H2,1H3

InChI Key

AYLJVPSOPRSRLS-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(=C(C2=CN=CC=C2)O)C1=O

Origin of Product

United States

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